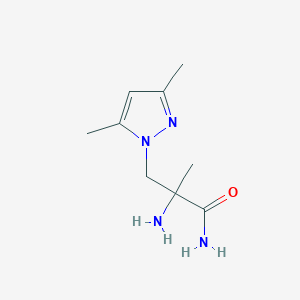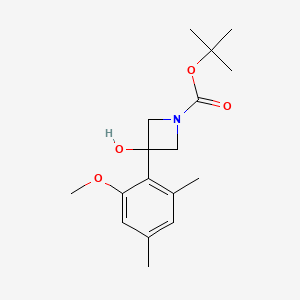
5-(Trifluoromethyl)uridine 5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)uridine 5’-triphosphate is a modified nucleoside triphosphate It consists of a uridine base with a trifluoromethyl group at the 5-position, linked to a ribose sugar, which is further esterified with three phosphate groups at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)uridine 5’-triphosphate typically involves multiple steps:
Synthesis of 5-(Trifluoromethyl)uridine: This step involves the introduction of a trifluoromethyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Phosphorylation: The 5-(Trifluoromethyl)uridine is then phosphorylated to form the triphosphate. This is usually done using phosphorylating reagents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)uridine 5’-triphosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.
化学反应分析
Types of Reactions
5-(Trifluoromethyl)uridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like trifluoromethylating agents (e.g., CF3I) are used.
Phosphorylation: Phosphorylating agents such as POCl3 in the presence of bases like pyridine.
Major Products
Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Phosphorylation Products: Mono-, di-, and triphosphate derivatives of 5-(Trifluoromethyl)uridine.
科学研究应用
5-(Trifluoromethyl)uridine 5’-triphosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral RNA, leading to chain termination.
Industry: Potential use in the development of new therapeutic agents.
作用机制
The mechanism of action of 5-(Trifluoromethyl)uridine 5’-triphosphate involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with anticancer properties.
Trifluorothymidine (TFT): Used in antiviral therapies.
Uniqueness
5-(Trifluoromethyl)uridine 5’-triphosphate is unique due to the presence of the trifluoromethyl group, which can enhance its stability and binding affinity compared to other fluorinated nucleotides. This makes it a promising candidate for therapeutic applications.
属性
分子式 |
C10H14F3N2O15P3 |
|---|---|
分子量 |
552.14 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14F3N2O15P3/c11-10(12,13)3-1-15(9(19)14-7(3)18)8-6(17)5(16)4(28-8)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,4-6,8,16-17H,2H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t4-,5-,6-,8-/m1/s1 |
InChI 键 |
DAJCGGSDTUDPOM-UAKXSSHOSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)

![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)

![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)


